molecular formula C25H31ClN2O3 B2678700 1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride CAS No. 1189657-47-3

1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride

Cat. No. B2678700
CAS RN: 1189657-47-3
M. Wt: 442.98
InChI Key: VXXAVFHJRXMEEW-UHFFFAOYSA-N
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Description

The compound “1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline moiety, an indole moiety, and an ethanone moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The 3,4-dihydroisoquinoline moiety could potentially be synthesized using a Bischler-Napieralski-type reaction . The indole moiety could be introduced through a Fischer indole synthesis or a similar method. The ethanone moiety could be introduced through a variety of methods, such as the Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3,4-dihydroisoquinoline and indole moieties are both aromatic and would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the 3,4-dihydroisoquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make it relatively stable and could influence its solubility in different solvents .

Scientific Research Applications

Anti-Cancer Therapeutics

The compound has shown promise as a potential anti-cancer agent. Specifically, it selectively inhibits the enzyme aldo-keto reductase AKR1C3 , which plays a crucial role in hormone metabolism. AKR1C3 is implicated in both breast and prostate cancer progression. Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the correct conformation for the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Cellular Potency and Metabolism Inhibition

In cellular assays, the compound effectively inhibits AKR1C3 metabolism of a known dinitrobenzamide substrate. Interestingly, amide analogues exhibit greater potency than predicted by the cellular assay, highlighting the need for further investigation into their mechanisms of action .

Pharmacokinetics and Toxicology

Understanding the compound’s pharmacokinetic properties and potential toxicity is crucial for its clinical development. Researchers are investigating its bioavailability, distribution, metabolism, and excretion profiles.

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

1-[5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3.ClH/c1-4-27-17(2)25(18(3)28)23-13-22(9-10-24(23)27)30-16-21(29)15-26-12-11-19-7-5-6-8-20(19)14-26;/h5-10,13,21,29H,4,11-12,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXAVFHJRXMEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride

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